molecular formula C20H24N4O4 B12801371 2,4-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine CAS No. 176915-31-4

2,4-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine

Cat. No.: B12801371
CAS No.: 176915-31-4
M. Wt: 384.4 g/mol
InChI Key: UUHCTQRUDHLPTD-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound is characterized by its unique structure, which includes methoxy groups, a nitro group, and a dimethylamino propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine typically involves multiple steps. One common method starts with the nitration of 2,4-dimethoxyaniline to introduce the nitro group. This is followed by a series of reactions to form the acridine core and the attachment of the dimethylamino propyl side chain. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-9-((3-(dimethylamino)propyl)am

Properties

CAS No.

176915-31-4

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-(2,4-dimethoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C20H24N4O4/c1-23(2)11-7-10-21-18-13-8-5-6-9-14(13)22-19-15(27-3)12-16(28-4)20(17(18)19)24(25)26/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,21,22)

InChI Key

UUHCTQRUDHLPTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2C(=C(C=C(C2=NC3=CC=CC=C31)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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